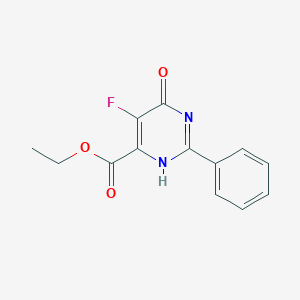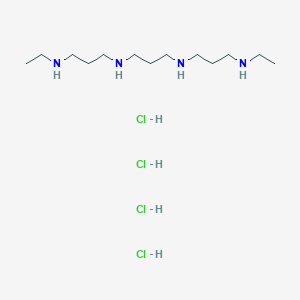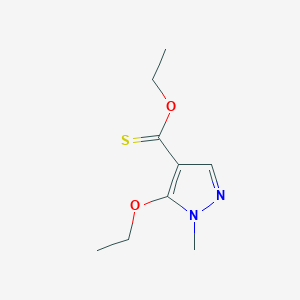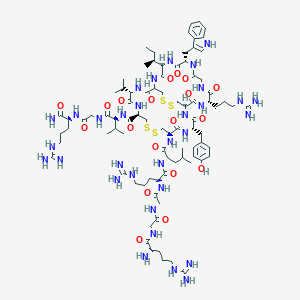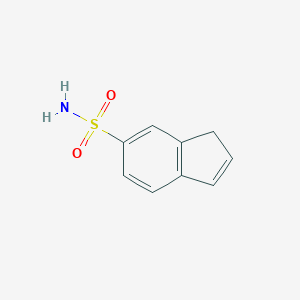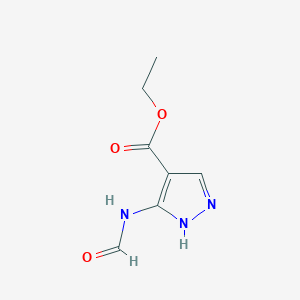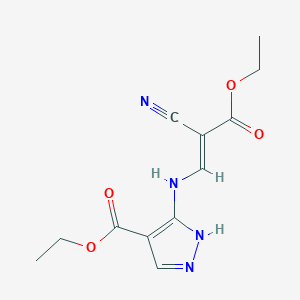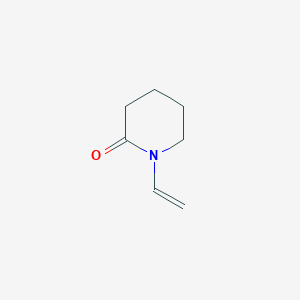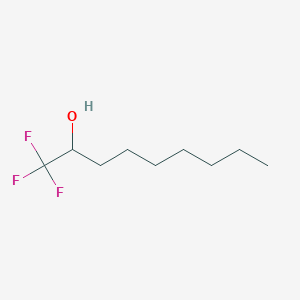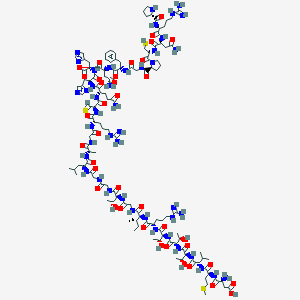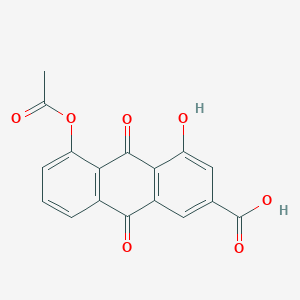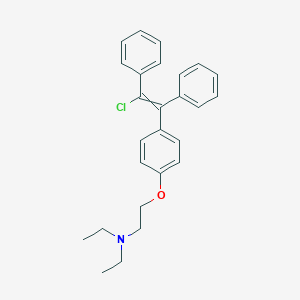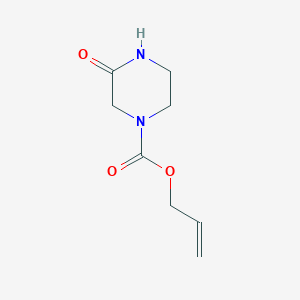
deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2, also known as D-Phe-CRF(12-41), is a peptide that has been extensively studied for its potential applications in scientific research. This peptide is a derivative of corticotropin-releasing factor (CRF) and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2(12-41) binds to CRF receptors in the brain and peripheral tissues, leading to the activation of the HPA axis. This results in the release of cortisol and other stress hormones, which play a role in the body's response to stress. The peptide has also been found to modulate the activity of the sympathetic nervous system, which plays a role in the regulation of appetite and energy balance.
Efectos Bioquímicos Y Fisiológicos
Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2(12-41) has been found to exhibit a range of biochemical and physiological effects, including the modulation of the stress response, regulation of appetite and energy balance, and modulation of immune function. This peptide has also been found to play a role in the regulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2(12-41) in lab experiments is its ability to modulate the stress response. This makes it a useful tool for studying the effects of stress on various physiological systems. However, one limitation of using this peptide is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2(12-41). One area of interest is the role of this peptide in the regulation of immune function. Another area of interest is the potential therapeutic applications of this peptide in the treatment of stress-related disorders, such as anxiety and depression. Additionally, further research is needed to determine the long-term effects of deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2(12-41) on various physiological systems.
Métodos De Síntesis
The synthesis of deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2(12-41) involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of Fmoc-D-Phe-OH to a resin, followed by the addition of the remaining amino acids in the sequence. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2(12-41) has been used extensively in scientific research due to its ability to modulate the stress response. It has been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of cortisol and other stress hormones. This peptide has also been found to play a role in the regulation of appetite and energy balance, as well as in the modulation of immune function.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-2-[3-(4-azidophenyl)propanoylamino]-3-(4-methoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H84N20O13/c1-96-42-24-17-39(18-25-42)34-47(74-53(87)28-19-36-13-20-40(21-14-36)81-82-71)57(91)79-48(33-37-8-3-2-4-9-37)58(92)75-44(26-27-51(64)85)56(90)80-49(35-52(65)86)59(93)77-45(11-6-30-73-63(69)70)61(95)83-31-7-12-50(83)60(94)76-43(10-5-29-72-62(67)68)55(89)78-46(54(66)88)32-38-15-22-41(84)23-16-38/h2-4,8-9,13-18,20-25,43-50,84H,5-7,10-12,19,26-35H2,1H3,(H2,64,85)(H2,65,86)(H2,66,88)(H,74,87)(H,75,92)(H,76,94)(H,77,93)(H,78,89)(H,79,91)(H,80,90)(H4,67,68,72)(H4,69,70,73)/t43-,44-,45-,46-,47+,48-,49-,50-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJAEWOGJARIPY-NTXUYPKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H84N20O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

